N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-2-18-7-5-10-22-23(18)26-25(33-22)28(12-6-11-27-13-15-30-16-14-27)24(29)21-17-31-19-8-3-4-9-20(19)32-21;/h3-5,7-10,21H,2,6,11-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGQWRVKZFWABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: CHClNOS
- Molecular Weight: 504.0 g/mol
- CAS Number: 1216383-32-2
The compound features a benzo[d]thiazole moiety, a morpholinopropyl group, and a dioxine structure, which collectively contribute to its biological activities. The presence of the carboxamide functional group enhances its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole core through cyclization reactions.
- Alkylation with ethyl halides to introduce the ethyl group.
- Nucleophilic substitution involving morpholine and propyl halides for attaching the morpholinopropyl group.
- Amidation to form the carboxamide moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:
- A549 Cell Line: The compound demonstrated an IC value of 11.20 µg/ml after 72 hours of treatment, indicating strong cytotoxicity against lung cancer cells .
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cancer progression. Molecular docking studies suggest potential binding interactions with key proteins in cancer signaling pathways.
Antioxidant Activity
In addition to its anticancer effects, preliminary evaluations indicate that this compound exhibits moderate antioxidant activity. This property may contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells .
Research Findings and Case Studies
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-Carboxylic Acid
The dihydrobenzo[dioxine] core is synthesized via cyclization of catechol with ethyl chloroacetate under basic conditions (e.g., potassium carbonate in acetone). Hydrolysis of the resultant ester using aqueous NaOH yields the carboxylic acid derivative.
Reaction Scheme
$$
\text{Catechol} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate} \xrightarrow{\text{NaOH}} \text{2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid}
$$
Preparation of 4-Ethylbenzo[d]thiazol-2-Amine
This intermediate is synthesized by cyclizing 2-amino-4-ethylthiophenol with cyanogen bromide in ethanol. The reaction proceeds via nucleophilic attack, forming the thiazole ring.
Reaction Conditions
- Reactants : 2-Amino-4-ethylthiophenol (1.0 equiv), cyanogen bromide (1.2 equiv)
- Solvent : Ethanol
- Temperature : Reflux at 78°C for 6 hours
- Yield : ~70%
Amide Coupling Reactions
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Sequential coupling with 3-morpholinopropylamine and 4-ethylbenzo[d]thiazol-2-amine generates the bis-amide product.
Stepwise Procedure
- Activation :
$$
\text{2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid} + \text{DCC} \xrightarrow{\text{DMAP, DCM}} \text{Active ester intermediate}
$$ - First Coupling : React with 3-morpholinopropylamine (1.1 equiv) at room temperature for 2 hours.
- Second Coupling : Introduce 4-ethylbenzo[d]thiazol-2-amine (1.1 equiv) and stir for 4 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethyl ether to precipitate the hydrochloride salt.
Conditions :
- Solvent : Ethyl ether
- HCl Gas : Bubbled until pH ~2
- Yield : >90%
Optimization of Reaction Conditions
Coupling Reagent Screening
Comparative studies of coupling agents reveal DCC/DMAP as optimal for amide formation, achieving yields of 65–75%. Alternatives like HATU or EDCl result in lower efficiencies (<50%) due to steric hindrance from the morpholinopropyl group.
Solvent Effects
Polar aprotic solvents (e.g., DCM, THF) outperform DMF or acetonitrile, minimizing side reactions.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 75 | 98 |
| THF | 68 | 95 |
| DMF | 42 | 85 |
Purification and Characterization
Chromatographic Techniques
- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amines.
- Reverse-Phase HPLC : Confirms >98% purity (C18 column, acetonitrile/water gradient).
Spectroscopic Data
Q & A
Q. What are the key variables to optimize in the multi-step synthesis of this compound, and how do they influence yield and purity?
Methodological Answer:
- Critical variables : Solvent choice (e.g., dichloromethane vs. ethanol), temperature (e.g., reflux at 80–100°C), reaction time (12–24 hr), and catalyst selection (e.g., triethylamine for amide coupling).
- Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
- Example optimization table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | EtOH | 80 | None | 65 | 85 |
| 2 | DCM | 40 | TEA | 78 | 92 |
| Based on analogous protocols for structurally related compounds . |
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm benzo[d]thiazol (δ 7.2–8.1 ppm), morpholinopropyl (δ 2.4–3.8 ppm), and dihydrobenzo[b][1,4]dioxine (δ 4.2–4.6 ppm) moieties .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z ~530) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational and experimental methods resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal assays : Compare results from enzyme inhibition assays (e.g., IC50) with cellular viability tests (e.g., MTT assay) to distinguish direct target engagement from off-target effects .
- Statistical modeling : Apply multivariate analysis to identify confounding variables (e.g., solvent residues, batch-to-batch variability) .
- Case study : Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from differences in assay buffer pH or redox conditions. Validate using surface plasmon resonance (SPR) for direct binding kinetics .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s benzo[d]thiazol and morpholinopropyl groups?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified substituents (e.g., 4-ethyl vs. 4-fluoro on benzo[d]thiazol) and evaluate bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in target enzymes (e.g., kinases, GPCRs) .
- SAR table example :
| Substituent (R) | Target Enzyme IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethyl | 15 ± 2 | 0.8 |
| 4-Fluoro | 8 ± 1 | 0.5 |
| Hypothetical data based on morpholinopropyl-containing analogs . |
Q. How can reaction path search methods (e.g., quantum chemistry) improve the scalability of its synthesis?
Methodological Answer:
- Quantum chemical calculations : Optimize transition states for key steps (e.g., amide bond formation) using Gaussian09 to reduce side reactions .
- Flow chemistry : Implement continuous flow reactors for hazardous intermediates (e.g., nitrobenzamide derivatives), improving yield by 20–30% .
- Case study : Transitioning from batch to flow synthesis reduced reaction time from 24 hr to 2 hr for a related thiazole-carboxamide compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
